Welcome to the BenchChem Online Store!
molecular formula C9H14N4O2 B8588670 2-(3-Aminopropylamino)-3-methyl-5-nitropyridine

2-(3-Aminopropylamino)-3-methyl-5-nitropyridine

Cat. No. B8588670
M. Wt: 210.23 g/mol
InChI Key: NZIPKFWMGICDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04548940

Procedure details

2-Chloro-3-methyl-5-nitropyridine (15.5 g), 1,3-diaminopropane (30 ml) and pyridine (10 ml) were stirred together and, after the initial exotherm had subsided, the mixture was heated under reflux for 1.5 hr. On cooling the mixture was treated with methanol and the bulk of crystalline bi-product filtered off. The solution was stripped, the residue taken up in water and the pH adjusted to 6.5 with hydrochloric acid. After filtering through `Hyflo` the solution was extracted with chloroform. The pH was raised to 14, (NaOH) and extracted with ether. After drying (K2CO3), the ether extracts were stripped to give a yellow solid which was triturated with ether/pentane to give 2-(3-aminopropylamino)-3-methyl-5-nitropyridine, (12.9 g; 68%) m.p. 93°-95° C.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.[NH2:12][CH2:13][CH2:14][CH2:15][NH2:16].N1C=CC=CC=1>CO>[NH2:12][CH2:13][CH2:14][CH2:15][NH:16][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
ClC1=NC=C(C=C1C)[N+](=O)[O-]
Name
Quantity
30 mL
Type
reactant
Smiles
NCCCN
Name
Quantity
10 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hr
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling the mixture
FILTRATION
Type
FILTRATION
Details
the bulk of crystalline bi-product filtered off
FILTRATION
Type
FILTRATION
Details
After filtering through `Hyflo` the solution
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
TEMPERATURE
Type
TEMPERATURE
Details
The pH was raised to 14, (NaOH)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (K2CO3)
CUSTOM
Type
CUSTOM
Details
to give a yellow solid which
CUSTOM
Type
CUSTOM
Details
was triturated with ether/pentane

Outcomes

Product
Name
Type
product
Smiles
NCCCNC1=NC=C(C=C1C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.